Dorzolamide Hydrochloride is a potent, second-generation topical inhibitor of carbonic anhydrase II, an enzyme critical for aqueous humor secretion in the eye. Its primary function is to reduce elevated intraocular pressure (IOP), a major risk factor in open-angle glaucoma and ocular hypertension. Supplied as a sterile, isotonic, and buffered aqueous solution, its hydrochloride salt form is specifically utilized to achieve the necessary water solubility and stability for effective ophthalmic formulations. The standard commercial formulation is a 2% solution with a pH of approximately 5.6, a critical parameter for balancing drug solubility with physiological tolerance.
Substituting Dorzolamide Hydrochloride with its free base or an alternative salt form is infeasible for established aqueous ophthalmic applications without complete product reformulation and validation. The hydrochloride salt is essential for achieving the required aqueous solubility (approx. 50 mg/mL) at the formulation pH of ~5.6. The free base exhibits significantly lower solubility at this pH and even poorer solubility at the physiological pH of the eye (~7.4), which would lead to precipitation and loss of bioavailability. Altering the salt form would fundamentally change the solution's pH, stability, and osmolality, impacting not only the drug's performance but also its compatibility with other agents in fixed-dose combination therapies, such as with Timolol Maleate. Therefore, for any application requiring a stable, clear aqueous solution for topical ocular delivery, Dorzolamide Hydrochloride is the specified and non-interchangeable choice.
Dorzolamide Hydrochloride is formulated as a 2% ophthalmic solution at a pH of approximately 5.6. This specific pH is required to maximize the aqueous solubility of the active compound, which is reported to be around 50 mg/mL under these conditions. In contrast, the solubility of dorzolamide free base significantly decreases at neutral or physiological pH (~7.4). Optimal chemical stability for dorzolamide in aqueous solutions is observed in the pH range of 4 to 6, making the hydrochloride salt formulation essential for maintaining drug integrity during storage and use.
| Evidence Dimension | Formulation pH & Resulting Solubility |
| Target Compound Data | pH ~5.6; Aqueous Solubility ~50 mg/mL |
| Comparator Or Baseline | Dorzolamide Free Base at pH 7.4: Significantly lower solubility, leading to precipitation. |
| Quantified Difference | The hydrochloride salt allows for a stable, concentrated aqueous solution at an acidic pH, whereas the free base does not have adequate solubility at physiological pH for a similar formulation. |
| Conditions | Aqueous ophthalmic solution (2% w/v). |
For developing a stable, effective aqueous eye drop, the hydrochloride salt form is required to achieve the necessary concentration and shelf-life.
The primary differentiator in patient experience between dorzolamide and its main in-class competitor, brinzolamide, is ocular comfort upon instillation. Dorzolamide formulations (pH ~5.6) are associated with a higher incidence of ocular stinging and burning compared to brinzolamide formulations, which have a more neutral pH of ~7.2. In a crossover study comparing fixed combinations with timolol, mean ocular discomfort scores (on a 0-9 scale) were significantly higher for the dorzolamide-timolol combination (2.9) versus the brinzolamide-timolol combination (1.4). However, brinzolamide is more frequently associated with transient blurred vision. This trade-off is a key consideration in formulation development and material selection.
| Evidence Dimension | Patient-Reported Ocular Discomfort (0-9 scale, higher is worse) |
| Target Compound Data | Dorzolamide/Timolol Fixed Combination: Mean discomfort score of 2.9 to 3.7 |
| Comparator Or Baseline | Brinzolamide/Timolol Fixed Combination: Mean discomfort score of 1.4 to 2.6 |
| Quantified Difference | Dorzolamide formulations result in a ~2x higher ocular discomfort score compared to brinzolamide. |
| Conditions | Prospective, single-masked, crossover patient preference studies. |
A buyer must weigh the known side-effect profiles: choosing dorzolamide involves formulating for a product with higher potential for stinging, while the primary alternative carries a higher risk of blurred vision.
In clinical studies comparing 2% dorzolamide and 1% brinzolamide, both compounds demonstrate statistically significant reductions in intraocular pressure (IOP) from baseline. Multiple head-to-head trials have concluded that there are no statistically significant differences in the IOP-lowering efficacy between the two drugs when used as monotherapy or in combination therapies. For example, one study in healthy volunteers found a 10.0–18.7% IOP decrease with 2% dorzolamide and a 10.1–18.2% decrease with 1% brinzolamide after two weeks, with the difference being statistically insignificant (p > 0.05). This equivalence in primary efficacy means procurement decisions can be based on secondary factors such as formulation cost, patient comfort, and side-effect profiles.
| Evidence Dimension | Percentage Intraocular Pressure (IOP) Reduction |
| Target Compound Data | 10.0% to 18.7% IOP reduction (2% Dorzolamide solution) |
| Comparator Or Baseline | 10.1% to 18.2% IOP reduction (1% Brinzolamide solution) |
| Quantified Difference | No statistically significant difference in efficacy (p > 0.05). |
| Conditions | Randomized, double-blind study in healthy volunteers over 14 days. |
Since primary efficacy is comparable to the main substitute, buyers can confidently select Dorzolamide HCl based on formulation advantages, cost, or its specific side-effect profile (stinging vs. blurred vision).
Dorzolamide Hydrochloride is the material of choice for developing and manufacturing stable, sterile aqueous solutions for reducing intraocular pressure. Its well-defined solubility and stability profile at a formulation pH of ~5.6 make it a reliable and reproducible API for standard ophthalmic production workflows.
The compound's chemical properties and established use profile make it suitable for inclusion in fixed-dose combination products, most commonly with the beta-blocker timolol maleate. Its stability in a buffered aqueous system is critical for ensuring the integrity and efficacy of multi-component formulations.
Given its well-documented clinical profile, Dorzolamide Hydrochloride serves as a benchmark compound for evaluating new topical carbonic anhydrase inhibitors or novel ophthalmic delivery systems. Its established efficacy and side-effect data provide a robust baseline for comparison.
Irritant;Health Hazard